N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide is a complex organic compound characterized by its unique structural components This compound features a tetrahydrothiophene ring with a dioxido group, an ethylbenzyl group, and a heptyloxy-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxido Group: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group. This can be done using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Ethylbenzyl Group: The ethylbenzyl group is introduced via a nucleophilic substitution reaction, where an appropriate benzyl halide reacts with the tetrahydrothiophene derivative.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 4-(heptyloxy)benzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the tetrahydrothiophene ring, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide or sulfoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Functionalized benzamide or benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxido group and benzamide moiety could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-(heptyloxy)benzamide: Similar structure but with a methyl group instead of an ethyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(methoxy)benzamide: Similar structure but with a methoxy group instead of a heptyloxy group.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The heptyloxy group, in particular, may influence the compound’s solubility and interaction with biological membranes, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C27H37NO4S |
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Molecular Weight |
471.7 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-heptoxybenzamide |
InChI |
InChI=1S/C27H37NO4S/c1-3-5-6-7-8-18-32-26-15-13-24(14-16-26)27(29)28(25-17-19-33(30,31)21-25)20-23-11-9-22(4-2)10-12-23/h9-16,25H,3-8,17-21H2,1-2H3 |
InChI Key |
WFOAUKNRVJMJST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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